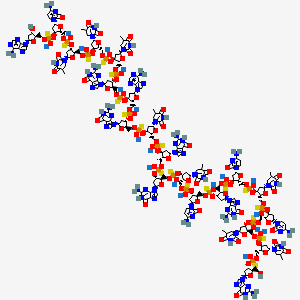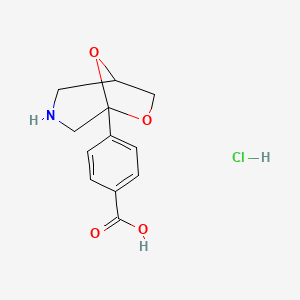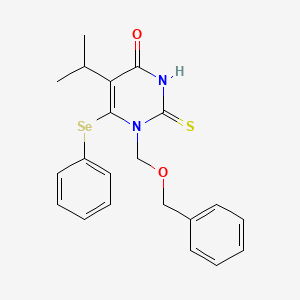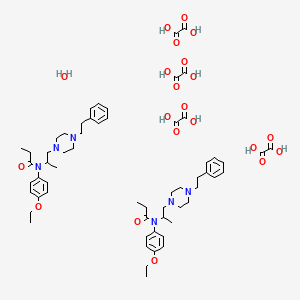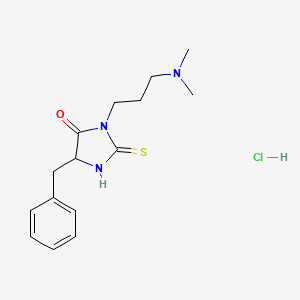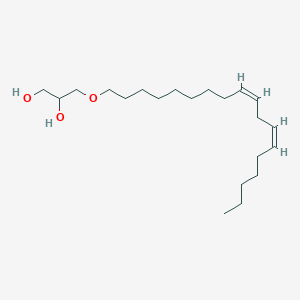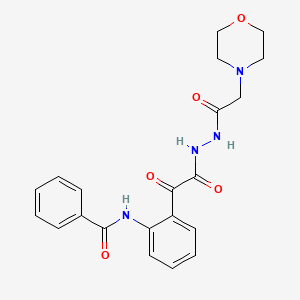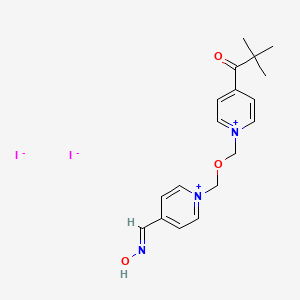
DES(2-diethylaminoethyl)valategrast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DES(2-diethylaminoethyl)valategrast is a chemical compound known for its role as an integrin antagonist. Integrins are proteins that facilitate cell adhesion and signal transduction, playing crucial roles in various biological processes such as inflammation, cancer, and hemostasis. This compound specifically targets integrins α4β1 and α4β7, making it a valuable compound in the treatment of inflammatory diseases, particularly asthma .
Méthodes De Préparation
The synthesis of DES(2-diethylaminoethyl)valategrast involves several steps. The starting materials typically include L-phenylalanine and various benzoyl derivatives. The synthetic route involves the following key steps:
Formation of the benzoyl derivative: L-phenylalanine is reacted with 2-chloro-6-methylbenzoyl chloride to form an intermediate.
Coupling reaction: The intermediate is then coupled with 2,6-dichlorobenzoyl chloride to form the final product.
Introduction of the diethylaminoethyl group:
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
DES(2-diethylaminoethyl)valategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
DES(2-diethylaminoethyl)valategrast has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying integrin antagonists and their interactions with cell surface receptors.
Biology: The compound is used in research to understand the role of integrins in cell adhesion and signal transduction.
Medicine: this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, particularly asthma.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting integrins.
Mécanisme D'action
DES(2-diethylaminoethyl)valategrast exerts its effects by binding to integrins α4β1 and α4β7. These integrins are involved in the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. By antagonizing these integrins, this compound inhibits leukocyte adhesion and migration, thereby reducing inflammation. The compound is rapidly metabolized into its active form, which has a high affinity for the activated states of both integrins .
Comparaison Avec Des Composés Similaires
DES(2-diethylaminoethyl)valategrast is unique in its dual antagonistic activity against both α4β1 and α4β7 integrins. Similar compounds include:
Natalizumab: A monoclonal antibody that targets α4 integrins but does not have the same dual activity.
Vedolizumab: Another monoclonal antibody that specifically targets α4β7 integrin.
Etrolizumab: A monoclonal antibody that targets both α4β7 and αEβ7 integrins.
Compared to these compounds, this compound offers the advantage of oral administration and rapid metabolism into its active form, making it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
1160849-72-8 |
|---|---|
Formule moléculaire |
C23H18Cl3N3O4 |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1 |
Clé InChI |
WCGJWHNYKVSSFL-SFHVURJKSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)


